molecular formula C16H16N2O4 B1243539 Pyridindolol K2

Pyridindolol K2

Cat. No. B1243539
M. Wt: 300.31 g/mol
InChI Key: SETMAEUYTGAAQD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridindolol K2 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Total Syntheses

    Pyridindolol K2 has been successfully synthesized through novel total syntheses methods. Using L-tryptophan methyl ester and S-2,3-O-isopropylidene-L-glyceraldehyde as starting materials, this compound was synthesized in 5-7 steps with a 55% overall yield. This synthesis involves a mild one-pot aromatization process, which is a significant step in its chemical production (Zhang, Fan, Dong, Shi, & Lu, 2013).

  • Pyridine N-oxides Oxidation

    A study on the oxidation of pyridines to N-oxides has relevance to this compound. The use of a vanadium-substituted polyoxometalate as a catalyst for pyridine oxidation in water, under mild conditions, suggests potential methods for the modification or processing of this compound (Ding, Zhao, Song, Zhang, & Ma, 2011).

  • Total Syntheses of Beta-Carboline Alkaloids

    The synthesis of this compound as a beta-carboline alkaloid involves key steps like thermal electrocyclic reactions and thermal cyclizations. These methods offer insights into its structural formation and chemical properties (Kanekiyo, Kuwada, Choshi, Nobuhiro, & Hibino, 2001).

Applications in Materials Science and Chemistry

  • High Pyridinic N-Doped Porous Carbon Monolith

    Research involving high pyridinic N-content-doped porous carbon demonstrates improved electrochemical performance for potassium storage. This finding suggests potential applications of this compound in energy storage devices due to its pyridinic structure (Xie, Chen, Liu, Tao, Fan, Xu, Shen, & Yan, 2017).

  • Potassium-Organic Frameworks in Batteries

    A study on organic potassium-ion batteries using pyridine dicarboxylate suggests possible applications of this compound in battery technology due to its pyridine base. The research focuses on the redox reaction of organic pyridine dicarboxylate, which could be analogous to reactions involving this compound (Li, Wang, Li, & Zhang, 2020).

  • Coordination Polymers and Luminescent Properties

    Pyridine-based coordination polymers, such as those created using pyridine-2,3-dicarboxylate, exhibit unique luminescent and magnetic properties. This research suggests potential applications of this compound in creating luminescent materials or in magnetic applications (Semerci, Yeşilel, Soylu, Yerli, & Dal, 2014).

Environmental and Industrial Applications

  • Waste Gas Treatment: Research on the biotreatment of waste gas containing pyridine highlights the potential for this compound to be involved in industrial applications where its degradation or treatment is necessary. Pyridine degradation by biofilters suggests similar methodologies could be applied to this compound waste gases (Pandey, Padoley, Mukherji, Mudliar, Vaidya, Rajvaidya, & Subbarao, 2007).

properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

[1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate

InChI

InChI=1S/C16H16N2O4/c1-9(20)22-8-10-6-12-11-4-2-3-5-13(11)18-15(12)16(17-10)14(21)7-19/h2-6,14,18-19,21H,7-8H2,1H3/t14-/m0/s1

InChI Key

SETMAEUYTGAAQD-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)OCC1=CC2=C(C(=N1)[C@H](CO)O)NC3=CC=CC=C32

Canonical SMILES

CC(=O)OCC1=CC2=C(C(=N1)C(CO)O)NC3=CC=CC=C32

synonyms

pyridindolol K2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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